Cbz-DL-His-DL-Tyr-DL-Tyr-OEt, also known as N-alpha-carbobenzyloxy-DL-histidyl-DL-tyrosyl-DL-tyrosine ethyl ester, is a synthetic peptide compound composed of three amino acids: histidine and two tyrosine residues, with a carbobenzyloxy protecting group on the histidine and an ethyl ester group at the C-terminus. This compound is often utilized in biochemical research due to its structural properties, which facilitate various
The major products from these reactions include:
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt exhibits significant biological activity, particularly in enzymatic studies. The compound serves as a substrate for various enzymes, including peptidases and proteases. Its structure allows it to interact with specific receptors and enzymes, facilitating studies on protein-protein interactions and enzymatic mechanisms. The histidine residue's potential for protonation at physiological pH enhances its reactivity in biological systems, making it a valuable tool in biochemical research
The synthesis of Cbz-DL-His-DL-Tyr-DL-Tyr-OEt typically involves:
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt has a wide range of applications in various scientific fields:
Studies involving Cbz-DL-His-DL-Tyr-DL-Tyr-OEt focus on its interactions with enzymes and receptors. The histidine residue can act as a nucleophile in catalytic reactions, while the tyrosine residues may undergo phosphorylation, influencing signal transduction pathways. The hydrolysis of the ethyl ester group releases active peptides that can further interact with biological targets
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is unique due to its specific combination of amino acids and the presence of an ethyl ester group. This structure allows it to participate in various Similar Compounds
Uniqueness